

Azido-PEG4-hydrazide molecular weight and formula

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Compound of Interest

Compound Name: Azido-PEG4-hydrazide

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Technical Guide: Azido-PEG4-hydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the properties and applications of **Azido-PEG4-hydrazide**, a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and the development of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and PROTACs.

Core Molecular Data

Azido-PEG4-hydrazide is a versatile chemical tool featuring a terminal azide group for click chemistry and a hydrazide moiety for conjugation to carbonyls. The polyethylene glycol (PEG) spacer enhances aqueous solubility and reduces non-specific interactions.^{[1][2][3]}

Property	Value
Chemical Formula	C ₁₁ H ₂₃ N ₅ O ₅ [4] [5]
Molecular Weight	305.33 g/mol
Exact Mass	305.1699 u
Synonym	1-azido-3,6,9,12-tetraoxapentadecane-15-hydrazide
CAS Number	2170240-96-5

Experimental Protocol: Glycoprotein Conjugation

This protocol details a representative method for conjugating **Azido-PEG4-hydrazide** to a glycoprotein, such as a monoclonal antibody (mAb), through periodate oxidation of its carbohydrate residues, followed by hydrazone bond formation.

Objective: To covalently attach an azide-functionalized PEG linker to a glycoprotein for subsequent "click" chemistry modification.

Materials:

- Glycoprotein (e.g., IgG antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)
- Sodium meta-periodate (NaIO₄)
- **Azido-PEG4-hydrazide**
- Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
- Quenching Solution: 1 M glycerol or ethylene glycol
- Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
- Anhydrous Dimethyl sulfoxide (DMSO)

Methodology:

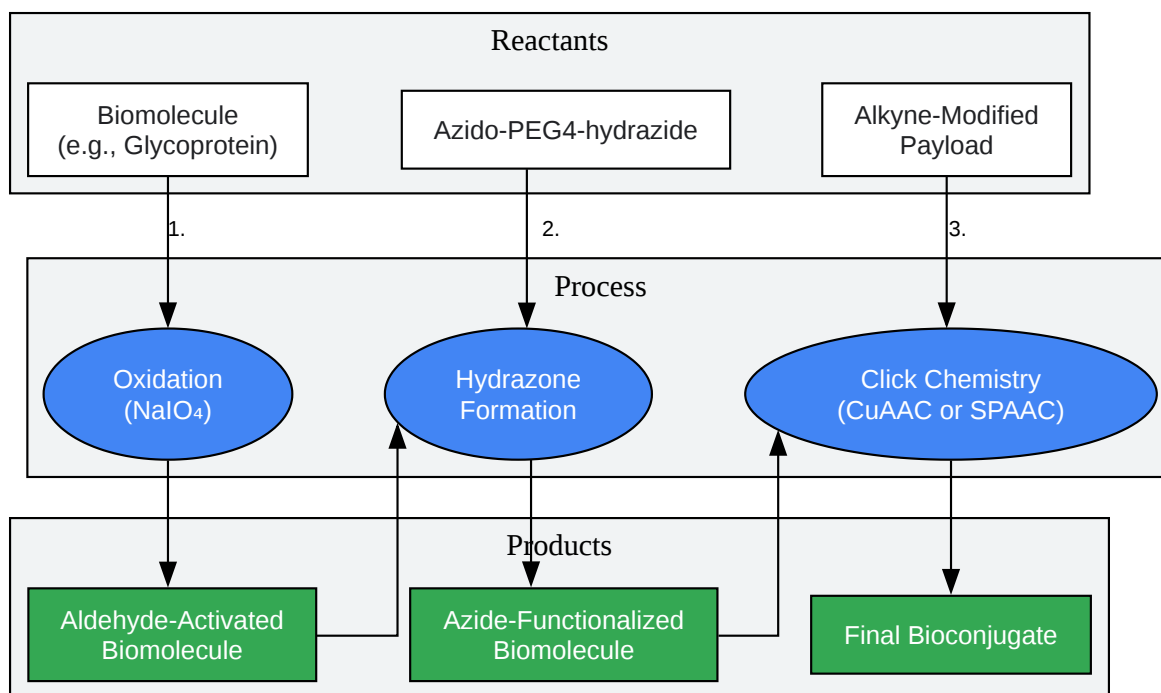
- Glycoprotein Preparation:
 - Buffer exchange the glycoprotein into the Reaction Buffer to a final concentration of 1-5 mg/mL.
 - Ensure the buffer is free of primary amines or other nucleophiles that could interfere with the reaction.
- Oxidation of Glycans:
 - Prepare a fresh solution of sodium meta-periodate in the Reaction Buffer.
 - Add the periodate solution to the glycoprotein to a final concentration of 1-2 mM.
 - Incubate the reaction in the dark for 30 minutes at room temperature. This step oxidizes the cis-diol groups on the sugar residues to generate reactive aldehyde groups.
- Quenching the Oxidation Reaction:
 - Add the Quenching Solution to a final concentration of 20 mM to consume any excess periodate.
 - Incubate for 10 minutes at room temperature.
- Buffer Exchange:
 - Immediately remove the excess periodate and byproducts by passing the oxidized glycoprotein solution through a desalting column equilibrated with the Reaction Buffer.
- Hydrazone Bond Formation:
 - Prepare a stock solution of **Azido-PEG4-hydrazide** in anhydrous DMSO (e.g., 100 mM).
 - Add a 50- to 100-fold molar excess of the **Azido-PEG4-hydrazide** solution to the purified, oxidized glycoprotein.
 - Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The hydrazide group will react with the newly formed aldehydes to create a stable

hydrazone linkage.

- Purification of the Conjugate:
 - Remove the excess, unreacted **Azido-PEG4-hydrazide** by performing another buffer exchange using a desalting column. The final product is the glycoprotein-PEG4-azide conjugate.
- Characterization:
 - The resulting conjugate can be characterized by methods such as MALDI-TOF mass spectrometry to confirm the addition of the linker and SDS-PAGE to verify protein integrity. The azide functionality is now available for downstream applications.

Logical Workflow and Reaction Pathways

The dual functionality of **Azido-PEG4-hydrazide** allows for a two-stage conjugation strategy. First, the hydrazide group is used to anchor the linker to a biomolecule. Second, the azide group serves as a handle for a highly specific click chemistry reaction.



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Caption: Bioconjugation workflow using **Azido-PEG4-hydrazide**.

This molecule is a PEG-based PROTAC linker and a click chemistry reagent containing an azide group. This azide can react with molecules containing alkyne, BCN, or DBCO groups through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. The hydrazide group can react with aldehydes to form a stable hydrazone bond. The hydrophilic PEG spacer enhances the solubility of the resulting compound in aqueous media.

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